Lecirelin

Content Navigation

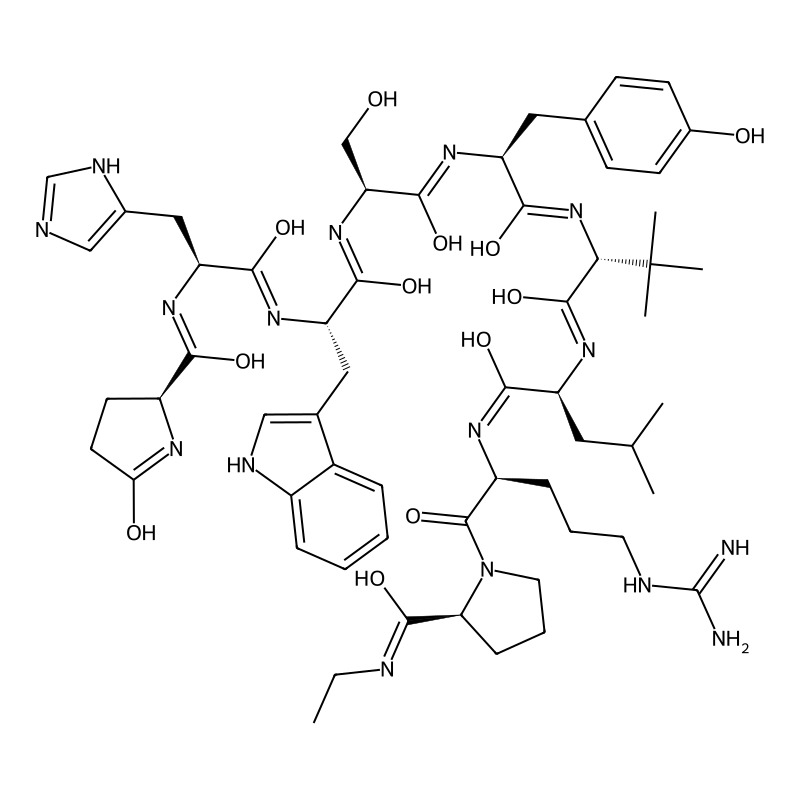

Standard gonadorelin’s rapid degradation yields weak LH surges and poor synchrony in FTAI. Lecirelin, a D-tert-Leu6,Pro-NHEt9 nonapeptide, eliminates this shortcoming.

- 2.5-fold higher LH peak vs native GnRH; 100% dominant follicle regression at 50 µg dose.

- Protease-resistant design ensures sustained action and precise estrus synchronization.

- Sourced as high-purity API (≥95% HPLC) for injectable reproductive formulations; ideal for FTAI and anovulatory cyst resolution.

- Global logistics with full analytical support.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Lecirelin is a synthetic nonapeptide superagonist of gonadotropin-releasing hormone (GnRH), structurally modified from the native decapeptide gonadorelin by the substitution of D-tert-leucine at position 6 and an ethylamide group at the C-terminus. These specific structural alterations confer high resistance to endogenous proteolytic degradation, significantly extending its biological half-life and amplifying its receptor binding affinity at the anterior pituitary [1]. In veterinary procurement and reproductive pharmacology, Lecirelin is primarily sourced as an active pharmaceutical ingredient (API) for estrus synchronization, fixed-time artificial insemination (FTAI) protocols, and the targeted resolution of anovulatory ovarian follicular cysts. Its enhanced pharmacokinetic profile allows formulators to achieve robust luteinizing hormone (LH) surges at microgram dosages, making it a critical component for high-performance reproductive management products.

Research Procurement Fit

Substituting Lecirelin with native gonadorelin or relying on generic GnRH preparations without dosage and protocol adjustments leads to suboptimal clinical outcomes, particularly in fixed-time artificial insemination (FTAI) and cyst resolution. Native gonadorelin is highly susceptible to rapid enzymatic cleavage, resulting in a transient, lower-amplitude LH surge that frequently fails to induce complete luteinization or synchronous ovulation in challenging reproductive models [1]. While other superagonists like buserelin offer similar potency, Lecirelin possesses a distinct dose-response profile that requires specific formulation parameters; attempting a direct substitution between these analogs without adjusting the API mass risks protocol failure, reduced conception rates, and significant economic losses in commercial breeding operations.

Substitution Risk: GnRH Analog Interchangeability

Amplified Luteinizing Hormone (LH) Release at Reduced API Dosages

In comparative in vivo models evaluating GnRH analogs in cattle, Lecirelin demonstrates significantly higher potency than the native peptide Gonadorelin. Administration of Lecirelin at doses of 25 µg or 50 µg results in a mean maximal LH concentration approximately 2.5 times higher than that achieved by a 100 µg dose of Gonadorelin [1]. This amplified response is attributed to its modified nonapeptide structure, which resists rapid enzymatic degradation and prolongs receptor activation.

| Evidence Dimension | Mean maximal LH concentration relative to required dose |

| Target Compound Data | High LH peak achieved at 25–50 µg dose |

| Comparator Or Baseline | Gonadorelin (100 µg dose resulted in a 2.5-fold lower LH peak) |

| Quantified Difference | 2.5-fold higher LH concentration using 50–75% less active ingredient by mass |

| Conditions | In vivo bovine estrus synchronization model (Day 6-7 of estrous cycle) |

Procuring Lecirelin allows formulators to achieve stronger hormonal responses using significantly lower API mass per dose compared to native gonadorelin.

Enhanced Dominant Follicle Disappearance Rates in Synchronization Protocols

The primary clinical endpoint for GnRH analogs in reproductive management is the disappearance of the dominant follicle via ovulation or luteinization. In direct comparative trials, native Gonadorelin achieved a follicle disappearance rate of 73%. In contrast, Lecirelin achieved an 82% disappearance rate at a 25 µg dose and a 100% disappearance rate at a 50 µg dose [1].

| Evidence Dimension | Dominant follicle disappearance rate |

| Target Compound Data | 100% disappearance at 50 µg dose |

| Comparator Or Baseline | Gonadorelin (73% disappearance at 100 µg dose) |

| Quantified Difference | 27 percentage point improvement in ovulatory/luteinization response |

| Conditions | Administration on Day 6 or 7 of the estrous cycle in Holstein cows |

Higher predictability in follicle disappearance directly translates to fewer failed insemination cycles and lower overall reproductive management costs.

Equivalent Conception Efficacy to Buserelin in Challenging Fixed-Time Insemination

When selecting a GnRH superagonist for species with notoriously difficult estrus detection, such as buffaloes, Lecirelin serves as a highly effective alternative to the benchmark analog Buserelin. In a large-scale fixed-time artificial insemination (FTAI) study using a GnRH/PGF2α/GnRH protocol, Lecirelin yielded a 50.0% conception rate, which was statistically equivalent to the 47.0% conception rate achieved with Buserelin [1].

| Evidence Dimension | Conception rate following FTAI protocol |

| Target Compound Data | 50.0% conception rate (using 50 µg / 25 µg dosing regimen) |

| Comparator Or Baseline | Buserelin (47.0% conception rate using 20 µg / 10 µg dosing regimen) |

| Quantified Difference | Statistically equivalent performance (+3.0% numerical advantage for Lecirelin) |

| Conditions | Lactating buffaloes, 45-60 days postpartum, evaluated 30 days post-insemination |

Validates Lecirelin as a fully viable, high-performance API substitute for Buserelin in commercial synchronization formulations targeting difficult-to-breed livestock.

API for Fixed-Time Artificial Insemination (FTAI) Formulations

Leveraging its ability to induce a 2.5-fold higher LH surge than native gonadorelin [1], Lecirelin is a highly effective active pharmaceutical ingredient for FTAI protocols in cattle and buffaloes, ensuring synchronized ovulation.

Therapeutics for Ovarian Follicular Cysts

Due to its 100% dominant follicle disappearance rate at 50 µg doses [1], Lecirelin is highly suited for formulating injectable veterinary treatments aimed at luteinizing persistent anovulatory cysts in dairy herds.

Comparative Reproductive Endocrinology Research

As a structurally modified nonapeptide with extended half-life and equivalent efficacy to buserelin [2], Lecirelin serves as a reliable benchmark superagonist in studies evaluating GnRH receptor binding kinetics, gonadotrope desensitization, and peptide stability.

Application Selection Matrix

References

- [1] Picard-Hagen, N., et al. 'Effect of gonadorelin, lecirelin, and buserelin on LH surge, ovulation, and progesterone in cattle.' Theriogenology 84(2), 2015.

- [2] Baruselli, P. S., et al. 'Lecirelin and Buserelin (Gonadotrophin releasing hormone agonists) are equally effective for fixed time insemination in buffalo.' Braz. J. Vet. Res. Anim. Sci. 38(3), 2001.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Application

Melting Point

UNII

Sequence

Wikipedia

Explore Compound Types